pteridine-4,7(3H,8H)-dione

Description

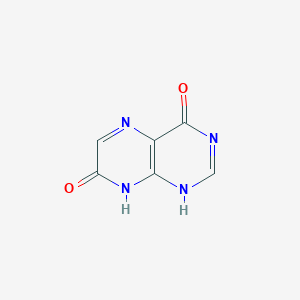

Structure

3D Structure

Properties

IUPAC Name |

3,8-dihydropteridine-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-3-1-7-4-5(10-3)8-2-9-6(4)12/h1-2H,(H2,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSFNZAVQZGNTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC1=O)N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344378 |

Source

|

| Record name | pteridine-4,7(3H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33669-70-4 |

Source

|

| Record name | pteridine-4,7(3H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Elucidation of Pteridine 4,7 3h,8h Dione and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of pteridine-4,7(3H,8H)-dione and its analogues in solution. Through a combination of one- and two-dimensional experiments, a detailed map of the molecular framework can be constructed.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom within the molecule. In pteridine (B1203161) derivatives, the chemical shifts are highly indicative of the electronic effects of the heterocyclic rings and their substituents.

The ¹H NMR spectra of pteridine-diones typically show signals for the protons on the pteridine core and any attached substituents. For instance, in 1,3-dimethyl-7-phenylpteridine-2,4(1H,3H)-dione, a singlet corresponding to the C6-proton is observed at a downfield chemical shift of 9.18 ppm, reflecting the electron-withdrawing nature of the adjacent nitrogen atoms and carbonyl groups. raco.cat Protons on substituent groups, such as N-methyl groups, appear as sharp singlets in the range of 3.3-3.7 ppm. raco.catconicet.gov.ar

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. deepdyve.com The carbonyl carbons (C4 and C7) of the dione (B5365651) structure are particularly characteristic, resonating at low field positions, typically in the range of 150-160 ppm. conicet.gov.ar Quaternary carbons within the fused ring system can also be identified, although their assignment often requires two-dimensional techniques. conicet.gov.ardeepdyve.com The chemical shifts of the pteridine ring carbons are sensitive to substitution patterns, making ¹³C NMR a valuable tool for distinguishing between isomers. deepdyve.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pteridine-dione Analogues Data presented for illustrative purposes based on published analogues. Exact shifts are structure-dependent.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| C2 | - | ~150.7 | researchgate.net |

| C4 | - | ~159-161 | conicet.gov.arresearchgate.net |

| C6-H | ~9.18 | ~97.9 | raco.catresearchgate.net |

| C7 | - | ~159.1 | researchgate.net |

| N-CH₃ | ~3.3-3.5 | ~29.0-29.9 | conicet.gov.aracs.org |

Two-Dimensional NMR Techniques (HMBC, TOCSY)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of pteridine derivatives. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Total Correlation Spectroscopy (TOCSY) reveal connectivity information that is not available from 1D spectra.

HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This allows for the assignment of quaternary carbons and the connection of different molecular fragments. For example, in the structural elucidation of pseudoanchynazine C, a complex marine natural product containing a pteridine core, a correlation observed in the COLOC (a similar, older technique) spectrum between a proton on the side chain (H-11'') and a carbon in the indole (B1671886) nucleus (C-5) was key to establishing the substitution pattern. ipb.pt Similarly, HMBC correlations from N-methyl protons to the carbonyl carbons (C2 and C4) confirm their position on the pyrimidine (B1678525) portion of the pteridine skeleton. unlp.edu.arnih.gov

TOCSY experiments are used to identify entire networks of coupled protons (spin systems). pnas.org For instance, in a pteridine derivative with an alkyl side chain, a TOCSY experiment can reveal the correlations between all the protons along that chain, confirming its structure and integrity. canterbury.ac.nz In more complex analogues, TOCSY can help delineate the spin systems of different structural motifs, such as an attached tryptophan moiety in pseudoanchynazine natural products. conicet.gov.ar

Nitrogen-15 (¹⁵N) NMR Analysis

Given the nitrogen-rich nature of the pteridine core, ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the heterocyclic system. ipb.pt While natural abundance ¹⁵N NMR is often challenging due to low sensitivity, inverse-detected 2D techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) can efficiently establish correlations between nitrogen atoms and their directly attached protons. pnas.org This allows for the assignment of specific nitrogen resonances, such as those of the N-H groups in the lactam rings. The chemical shifts of these nitrogen atoms are sensitive to tautomerism, protonation state, and hydrogen bonding, providing valuable data on the molecule's behavior in solution. ipb.ptpnas.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound and its analogues. ijfmr.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental formula of the compound. conicet.gov.ar Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of synthesized or isolated pteridine derivatives. acs.orggoogle.com

Electron impact (EI) mass spectrometry reveals characteristic fragmentation patterns that offer clues to the compound's structure. acs.org Studies on various pteridine derivatives have shown that the fragmentation pathways often involve the initial loss of substituents from the core. raco.catacs.org For example, in substituted pteridines, the cleavage of side chains is a common initial fragmentation step. conicet.gov.armdpi.com This is typically followed by the sequential loss of small, stable molecules like HCN and CO from the heterocyclic rings, leading to a series of daughter ions that are characteristic of the pteridine scaffold itself. acs.org Tandem mass spectrometry (MS/MS) can be used to further analyze these fragmentation pathways, providing definitive structural evidence, as demonstrated in the analysis of complex pteridine alkaloids. conicet.gov.arthegoodscentscompany.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its analogues. ijfmr.com The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent features in the IR spectrum of a pteridine-dione are the strong absorption bands associated with the carbonyl (C=O) groups of the dione structure. These typically appear in the region of 1650-1720 cm⁻¹. raco.catmdpi.com The exact frequency can be influenced by substitution and hydrogen bonding. Often, two distinct C=O stretching bands are observed, corresponding to the C4=O and C7=O groups. raco.cat

Another key feature is the N-H stretching vibration from the lactam groups (at positions 3 and 8 in the parent compound), which gives rise to one or more bands in the region of 3100-3400 cm⁻¹. mdpi.com Other characteristic bands include C-H stretches from alkyl and aromatic substituents (around 2800-3100 cm⁻¹) and C=C/C=N bond stretching vibrations within the aromatic heterocyclic system (typically 1450-1600 cm⁻¹). raco.catmdpi.com

Table 2: Characteristic IR Absorption Frequencies for Pteridine-dione Analogues

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Lactam) | Stretching | 3100 - 3400 | mdpi.com |

| C-H (Aromatic/Aliphatic) | Stretching | 2800 - 3100 | raco.catmdpi.com |

| C=O (Carbonyl) | Stretching | 1650 - 1720 | raco.catmdpi.com |

| C=C, C=N (Ring) | Stretching | 1450 - 1600 | raco.catmdpi.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique has been used to confirm the structures of several pteridine-dione and pteridinone analogues, yielding detailed data on bond lengths, bond angles, and intermolecular interactions. researchgate.netrsc.org

Crystal structure analyses of related compounds, such as 2-anilino-3-isopropylpteridin-4(3H)-one, show that the pteridine ring system is approximately planar. rsc.org The analysis provides exact bond lengths, confirming, for example, the double-bond character of the C=O groups and the partial double-bond character of the C-N bonds within the rings. rsc.org Torsion angles determined from the crystallographic data describe the orientation of substituents relative to the heterocyclic core. For instance, in one derivative, the phenyl ring of a substituent was found to be nearly perpendicular to the pteridine ring. rsc.org

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding between the N-H and C=O groups of adjacent molecules. herts.ac.uk This information is critical for understanding the solid-state properties of these compounds.

Table 3: Example Crystallographic Data for a Pteridine Analogue (8-(dimethylamino)-7,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | crystallography.net |

| Space Group | P b c a | crystallography.net |

| Cell Volume (ų) | 3541.2 | crystallography.net |

| Radiation Type | CuKα | crystallography.net |

| Temperature (K) | 100 | crystallography.net |

Analysis of Tautomerism and Isomerism in Pteridinediones

The structural diversity of pteridinediones is significantly influenced by the phenomena of tautomerism and isomerism. Pteridine derivatives, particularly those with hydroxy or amino substitutions, can exist in various tautomeric forms, which often have distinct chemical and physical properties. thieme-connect.denih.gov The analysis of these forms is critical for understanding their reactivity, biological function, and spectroscopic characteristics.

Pteridines containing oxo- or thioxo- groups, such as this compound, primarily exhibit keto-enol (or lactam-lactim) tautomerism. thieme-connect.deresearchgate.net For pteridines substituted with hydroxyl groups, the equilibrium generally favors the amide (keto) form over the imino (enol or lactim) form. thieme-connect.de This preference is a crucial factor in determining the dominant structure of compounds like this compound in different environments. The pteridine ring system's electron-deficient nature makes it susceptible to such intramolecular proton transfers. thieme-connect.denih.gov

The position of substituents on the pteridine ring gives rise to constitutional isomers, such as 6- and 7-substituted pteridines. Spectroscopic methods are indispensable for differentiating between these isomers. For instance, ¹H NMR spectroscopy can distinguish between 6- and 7-substituted pterins based on the chemical shifts of the remaining proton on the pyrazine (B50134) ring. nih.gov In one study, the proton at the C-7 position of a 6-substituted pterin (B48896) appeared at 8.85 ppm, while the proton at the C-6 position of the corresponding 7-substituted isomer was observed at 8.56 ppm. nih.gov

The tautomeric equilibrium is not static and can be influenced by several factors, including the solvent, pH, and temperature. researchgate.netseikei.ac.jp UV-Vis spectroscopy is a powerful tool for observing these shifts. For example, 3-(aryl)substituted 2,4(1H,3H)-pteridinediones predominantly exist in the lactam (keto) form in acetonitrile (B52724) (MeCN), but the equilibrium shifts towards the lactim (enol) form in ethanol (B145695) (EtOH). seikei.ac.jp This shift is evident from the changes in the absorption bands in the UV-Vis spectra. seikei.ac.jp

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Predominant Tautomeric Form |

|---|---|---|---|---|

| 3-(Phenyl)-2,4(1H,3H)-pteridinedione | MeCN | 320 | 390 | Lactam (Keto) |

| 3-(Phenyl)-2,4(1H,3H)-pteridinedione | EtOH | 273 | 371 | Lactim (Enol) |

| 3-(4-Methoxyphenyl)-2,4(1H,3H)-pteridinedione | MeCN | ~320 | ~390 | Lactam (Keto) |

| 3-(4-Methoxyphenyl)-2,4(1H,3H)-pteridinedione | EtOH | ~273 | ~371 | Lactim (Enol) |

Similarly, pH variations can cause significant changes in the UV spectra, corresponding to the formation of different molecular species, including neutral forms, cations, and anions, each representing different protonation states and tautomeric balances. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for distinguishing isomers and characterizing tautomers. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, which differs between tautomeric and isomeric forms. researchgate.netacs.org Computational studies, often using Density Functional Theory (DFT), complement experimental data by predicting the relative stabilities and energies of different tautomers, further aiding in their structural elucidation. researchgate.netorientjchem.org

| Compound | Spectroscopy | Key Chemical Shifts (δ, ppm) |

|---|---|---|

| 1-Isobutyl-3-methyl-7-(naphthalene-1-ylmethyl)-1,2,3,4-tetrahydropteridine-2,4-dione-6-carboxylic acid | ¹H NMR | 0.39 (d, 6H), 1.52 (sep, 1H), 3.38 (s, 3H), 3.57 (d, 2H), 4.77 (s, 2H), 7.31–7.40 (m, 4H), 7.71–7.84 (m, 3H) |

| ¹³C NMR | 19.4, 26.6, 29.0, 30.8, 39.0, 49.1, 98.4, 124.1, 124.5, 125.4, 125.7, 126.2, 127.9, 128.0, 128.8, 132.1, 133.2, 133.9, 134.6, 145.4, 150.4, 159.6, 161.8 | |

| 1-Isobutyl-3-methyl-7-(naphthalene-1-ylmethyl)-1,2,3,4-tetrahydropteridine-2,4-dione | ¹H NMR | 0.55 (d, 6H), 1.66 (sep, 1H), 3.50 (s, 3H), 3.72 (d, 2H), 4.94 (s, 2H), 7.47–7.56 (m, 4H), 7.85–8.01 (m, 3H) |

Theoretical and Computational Investigations of Pteridine 4,7 3h,8h Dione

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of pteridine (B1203161) derivatives. ijcce.ac.ir These computational methods allow for the investigation of molecular geometries, electronic properties, and the prediction of various spectroscopic features. ijcce.ac.ir

For instance, DFT and time-dependent DFT (TD-DFT) calculations at levels such as B3LYP/6-311++G(d,p) are utilized to analyze geometries, polarizability, and hyperpolarizability. ijcce.ac.ir Such studies also provide insights into the natural bonding orbital (NBO) analysis, molecular electrostatic potential (MEP) contours, and electrophilicity. ijcce.ac.ir These theoretical calculations are crucial for understanding the fundamental properties that govern the behavior of pteridine-4,7(3H,8H)-dione and related compounds.

The reactivity of the pteridine ring system is characterized by the electron-deficiency of its multi-heteroatom structure, which activates all carbon atoms for nucleophilic attack. herts.ac.uk Theoretical studies, often in combination with experimental data, help to predict and understand these reaction pathways. herts.ac.uk For example, quantum chemical simulations have been used to explore reaction mechanisms, such as the nucleophilic addition favored in the non-enzymatic synthesis of riboflavin (B1680620) from a lumazine (B192210) derivative. copernicus.org

Table 1: Theoretical Data for a Related Pteridine Derivative

| Parameter | Value |

| HOMO Energy | |

| LUMO Energy | |

| Dipole Moment | |

| Polarizability (α) | |

| Hyperpolarizability (β) | |

| Note: Specific values for this compound are not readily available in the provided search results. The table structure is based on typical data reported in computational studies of similar heterocyclic compounds. jchemrev.com |

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a this compound derivative, and a biological receptor, typically a protein or enzyme. semanticscholar.orgtandfonline.com These methods are crucial in drug discovery for identifying potential therapeutic targets and for the rational design of more potent and selective inhibitors. biorxiv.org

Docking studies involve placing the ligand into the active site of the receptor in various conformations and orientations to find the most favorable binding mode, which is often quantified by a scoring function that estimates the binding affinity. semanticscholar.orgtandfonline.com For example, in the context of developing novel antibacterial agents targeting dihydrofolate reductase (DHFR), docking simulations were used to screen for compounds that could form key hydrogen bonds with active site residues, such as Asp27. biorxiv.org

The process often begins with homology modeling if the 3D structure of the target protein is not experimentally available. ijfmr.com Software like AutoDock and PyMOL are commonly used for performing and visualizing these docking studies, while tools like SwissADME are employed to predict the pharmacokinetic properties of the designed ligands. ijfmr.com

Table 2: Example of Molecular Docking Results for Pteridine Derivatives

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Pteridine Derivative 1 | Dihydrofolate Reductase (DHFR) | - | Asp27 |

| Pteridine Derivative 2 | Cyclooxygenase-2 (COX-2) | -13.58 | His90, Arg120, Tyr355 |

| Pteridine Derivative 3 | Epidermal Growth Factor Receptor (EGFR) | -7.05 | - |

| Note: This table presents example data from studies on various pteridine derivatives to illustrate the type of information obtained from docking simulations. Specific data for this compound was not available in the search results. tandfonline.combiorxiv.orgmdpi.com |

Structure-Activity Relationship (SAR) Prediction and Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. acs.org For this compound and its analogs, SAR analyses help in identifying key structural features required for a specific biological effect, such as enzyme inhibition. acs.org

For example, in the development of monocarboxylate transporter 1 (MCT1) inhibitors, SAR studies on pteridine dione (B5365651) scaffolds revealed that a hydroxyl group at an appropriate position on a side chain at C6 is crucial for potent inhibition. acs.org Conversely, modifications like converting a thioether to a sulfoxide (B87167) or sulfone led to a significant loss of activity. acs.org These insights are critical for guiding the synthesis of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by developing mathematical models that correlate structural descriptors with biological activity. herts.ac.uk A 3-D QSAR study has been reported for pteridine inhibitors of inducible nitric oxide synthase (iNOS), demonstrating the application of these predictive models in the optimization of lead compounds. herts.ac.uk

Table 3: SAR Findings for Pteridine-based MCT1 Inhibitors

| Structural Feature/Modification | Effect on MCT1 Inhibition |

| Hydroxyl group on C6 side chain | Essential for potent activity |

| Thioether-containing tethers with a hydroxyl group | Maintained activity |

| Sulfoxides, sulfones, amides, and triazoles | Weakly active or inactive |

| Source: Based on SAR analyses of pteridine dione and trione (B1666649) scaffolds. acs.org |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov Understanding the conformational preferences and the energy landscapes of molecules like this compound is crucial for predicting their shapes and how they might interact with biological targets. nih.gov

Computational methods are extensively used to explore the potential energy surface of a molecule and identify its low-energy conformations. nih.gov For instance, studies on the dismutation of 6,7-dimethyl-8-ribityllumazine, a related pteridine derivative, have utilized computational approaches to investigate the reaction pathway and the conformations of intermediates. nih.gov Variational transition state theory (VTST) has been applied to characterize the free energy landscape along the minimum energy path of a reaction, providing a more detailed understanding than conventional transition state theory. nih.gov

The conformation of a molecule can significantly influence its properties and biological activity. For example, the planarity of the pteridine ring system and the orientation of its substituents are key factors in its ability to bind to a receptor. researchgate.net X-ray diffraction studies on related compounds have provided valuable experimental data on their solid-state conformations, which can be used to validate and refine computational models. researchgate.net

Biological Roles and Molecular Mechanisms of Pteridine 4,7 3h,8h Dione and Its Derivatives

Biosynthetic and Metabolic Significance

The pteridine (B1203161) nucleus is a cornerstone in the biosynthesis of several essential molecules, underscoring its importance across virtually all living organisms. orientjchem.orgresearchgate.net These compounds are integral constituents of cells and are involved in regulating growth, metabolism, and development. derpharmachemica.comnih.gov

Pteridine derivatives are crucial intermediates in the synthesis of folates. nih.gov In many microorganisms, for instance, a pteridine precursor is enzymatically condensed with para-aminobenzoic acid (p-aminobenzoic acid) by dihydropteroate (B1496061) synthetase to form dihydrofolic acid. derpharmachemica.comslideserve.com This pathway is essential for producing the tetrahydrofolate cofactors required for various one-carbon transfer reactions in the cell. Folic acid and its derivatives are often referred to as "conjugated" pteridines due to the linkage with a p-aminobenzoylglutamate moiety. researchgate.net

Many pteridine derivatives function as indispensable cofactors for a range of enzymes. nih.govglobalresearchonline.net Flavins, which are based on the 7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione skeleton (also known as the dimethylisoalloxazine skeleton), are prime examples, serving as electron transfer agents in flavoproteins. nih.gov Another critical pteridine cofactor is tetrahydrobiopterin (B1682763), which is essential for amino acid hydroxylation and the production of certain neurotransmitters. researchgate.netnih.govsmolecule.com The ability of these molecules to participate in redox reactions makes them vital for cellular metabolism.

The roles of pteridine-derived cofactors are deeply intertwined with amino acid and nucleic acid metabolism. orientjchem.orgrsc.orgresearchgate.net Folate cofactors, synthesized from pteridine precursors, are essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. nih.gov The pteridine derivative isoxanthopterin (B600526) is a guanine (B1146940) analog that can interfere with DNA and RNA synthesis, thereby inhibiting cell proliferation. caymanchem.com Furthermore, tetrahydrobiopterin is a necessary cofactor for the enzymatic hydroxylation of aromatic amino acids. researchgate.net

Pteridine derivatives are fundamentally linked to the synthesis of several key neurotransmitters. orientjchem.orgrsc.orgresearchgate.net Tetrahydrobiopterin, a pteridine cofactor, is essential for the function of aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the biosynthesis of dopamine, norepinephrine, epinephrine, and serotonin. nih.gov Consequently, the availability and metabolism of pteridines can directly influence neurological function.

Impact on Amino Acid Metabolism and Nucleic Acid Biosynthesis

Interaction with Biological Targets and Signaling Pathways

Derivatives of the pteridine scaffold have been extensively explored as modulators of various biological targets, particularly enzymes involved in disease pathogenesis. Their ability to inhibit key enzymes makes them attractive candidates for therapeutic development.

The structural framework of pteridines allows for diverse modifications, leading to potent and selective enzyme inhibitors.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key step in folate metabolism and DNA synthesis. globalresearchonline.net Pteridine derivatives have been identified as inhibitors of this enzyme. ontosight.ai For example, substituted 1-methylpteridine-2,4,7-triones and 7-aryl-furo[3,2-g]pteridine-2,4(1H,3H)-diones have demonstrated DHFR-inhibitory activity, with inhibition percentages ranging from 14.59% to 52.11%. globalresearchonline.netresearchgate.net Methotrexate, a well-known anticancer drug, is a pteridine derivative that acts as a potent DHFR inhibitor by mimicking the structure of dihydrofolic acid. ijrpr.comnih.gov

PLK1 Kinase: Polo-like kinase 1 (PLK1) is a key regulator of cell division, and its inhibition can lead to mitotic arrest and cell death in cancer cells. nih.govnih.gov Condensed pteridine derivatives have been shown to possess the ability to inhibit PLK1 kinase, making them a promising class of compounds for anticancer therapy. researchgate.netresearchgate.net Dual inhibitors targeting both PLK1 and the epigenetic reader protein BRD4 have been developed from pteridine scaffolds, showing potent cytotoxic activity against various cancer cell lines. nih.gov

Monocarboxylate Transporter 1 (MCT1): MCT1 is a transporter protein responsible for the efflux of lactate (B86563) from highly glycolytic cancer cells. nih.govorientjchem.org Inhibition of MCT1 is an emerging strategy for cancer therapy. globalresearchonline.netgoogle.com Substituted pteridine dione (B5365651) and trione (B1666649) derivatives have been developed as novel and potent inhibitors of MCT1. nih.govnih.gov Certain compounds demonstrated significant anticancer activity against MCT1-expressing human lymphoma cells, with EC50 values in the nanomolar range (37-150 nM). globalresearchonline.netnih.gov

Xanthine (B1682287) Oxidase: This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Various pteridine derivatives have been investigated for their ability to inhibit xanthine oxidase. ijrpr.comnih.gov Studies have shown that aromaticity and a lack of substitution at position 7 of the pteridine ring are key features for inhibitory activity. nih.gov Isoxanthopterin can be produced by the oxidation of pterin (B48896) by xanthine oxidase, indicating a direct interaction with the enzyme's active site. caymanchem.com

Nitric Oxide Synthase (NOS): NOS enzymes produce nitric oxide (NO), a critical signaling molecule. nih.gov The 4-amino analogue of the pteridine cofactor tetrahydrobiopterin has been found to be a potent inhibitor of NOS. researchgate.netnih.gov A series of 4-amino pteridine derivatives have been developed to target the neuronal isoform of NOS (nNOS), acting as antagonists to the natural cofactor. nih.gov

Adenosine (B11128) Kinase: Pteridine derivatives have also been identified as inhibitors of adenosine kinase, adding to the diverse pharmacological profile of this class of compounds. ijrpr.com

Interactive Data Table: Pteridine Derivatives as Enzyme Inhibitors

| Compound Class / Derivative | Target Enzyme | Finding / Potency | Citation(s) |

| Substituted Pteridine Diones/Triones | Monocarboxylate Transporter 1 (MCT1) | Potent inhibition of lactate transport; EC50 values of 37-150 nM against Raji lymphoma cells for the most potent compounds. | globalresearchonline.netnih.govnih.gov |

| 6-Aryl-pteridines (Compound 7) | BRD4 / PLK1 (Dual Inhibitor) | IC50 = 0.042 µM (BRD4); IC50 = 0.02 µM (PLK1). | nih.gov |

| Substituted 1-methylpteridine-2,4,7-triones | Dihydrofolate Reductase (DHFR) | Moderate inhibition of DHFR, ranging from 14.59% to 52.11%. | globalresearchonline.netresearchgate.net |

| Various Aromatic Pteridines | Xanthine Oxidase | Concentration-dependent inhibition; IC50 values ranged from <0.1 to >100 µM. Aromaticity and no C7-substituent are key. | nih.gov |

| 4-Amino-5,6,7,8-tetrahydropteridines | Neuronal Nitric Oxide Synthase (nNOS) | Act as antagonists of the tetrahydrobiopterin cofactor, inhibiting enzyme activity. Bulky substituents at the 6-position increase potency. | nih.gov |

Modulation of Cellular Regulatory Processes (e.g., Cell Cycle Progression, Apoptosis Induction)

Derivatives of pteridine-4,7(3H,8H)-dione have been shown to be potent modulators of fundamental cellular processes such as cell cycle progression and apoptosis (programmed cell death). These activities are critical to their potential as therapeutic agents, particularly in oncology.

Research has demonstrated that certain 5,8-dihydropteridine-6,7-dione (B2356466) derivatives are effective inducers of apoptosis in cancer cells. herts.ac.uk For instance, a series of pteridin-7(8H)-one derivatives were found to promote pro-apoptotic pathways in various cancer cell lines. researchgate.netherts.ac.uk One notable compound from this series induced morphological changes characteristic of apoptosis in MKN-45 gastric cancer cells. researchgate.net The mechanism for this involved an increase in the expression of the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Furthermore, studies on other pteridine derivatives have revealed their ability to interfere with the cell cycle. One compound was observed to halt cell growth at the G2/M phase, a critical checkpoint in cell division. mdpi.com This cell cycle arrest was coupled with the induction of apoptosis, demonstrated by an upregulation of BAX and caspase-3 gene expression and a downregulation of the Bcl-2 gene. mdpi.com This dual action of inducing both cell cycle arrest and apoptosis highlights a key mechanism behind the anti-proliferative effects of these compounds. mdpi.com

Influence on Immune System Activation and Regulation

Pteridines are recognized as molecules that can activate the immune system. globalresearchonline.netresearchgate.netresearchgate.net Their derivatives, including those based on the this compound structure, participate in both the activation and regulation of immune responses.

Some pteridine derivatives can function as immunosuppressive agents. globalresearchonline.netgoogle.com For example, specific pteridine dione compounds that inhibit monocarboxylate transporters (MCTs) have been shown to possess immunosuppressive pharmacological effects. google.com The initial discovery of a potent MCT inhibitor was, in fact, the result of a search for agents that could inhibit the NFAT1-directed transcription of Interleukin-2 (IL-2), a key cytokine in the immune response. google.com

Conversely, certain pteridines are involved in activating immune responses. In a study on fireflies, a derivative named 2-amino-6-(1-hydroxypropyl)-8-methylthis compound was identified as part of the molecular composition of male spermatophores. ebi.ac.uk Transcriptome analysis suggested that molecules transferred by the male during mating may activate the female's immune response. ebi.ac.uk

Interaction with Growth Factor Receptors (e.g., EGFR)

A significant area of research for pteridine derivatives is their interaction with growth factor receptors, particularly the Epidermal Growth Factor Receptor (EGFR). EGFR is a protein that plays a crucial role in cell growth and proliferation, and its dysregulation is a hallmark of many cancers. nih.govacs.org

Several studies have focused on designing pteridine-7(8H)-dione derivatives as EGFR inhibitors. nih.govmdpi.com Researchers have successfully synthesized compounds that potently suppress both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as the drug-resistant EGFRL858R/T790M mutant. nih.govmdpi.com One optimized pteridine-7(8H)-dione derivative demonstrated high efficacy, inhibiting the mutant enzyme with a half-maximal inhibitory concentration (IC50) of 0.68 nM and the wild-type enzyme with an IC50 of 1.21 nM. nih.govmdpi.com Another study identified a different pteridine-based derivative with an IC50 value of 92 nM against EGFR. nih.gov

The table below summarizes the inhibitory activity of selected pteridine derivatives against EGFR.

| Compound Type | Target | IC50 Value | Reference |

| Pteridine-7(8H)-dione derivative (Compound VI) | EGFRL858R/T790M | 0.68 nM | nih.govmdpi.com |

| Pteridine-7(8H)-dione derivative (Compound VI) | EGFRWT | 1.21 nM | nih.govmdpi.com |

| Pteridine-based derivative (Compound 7e) | EGFR | 92 nM | nih.gov |

| N5-Substituted 6,7-dioxo-6,7-dihydropteridine (Compound 6a) | EGFRL858R/T790M | 0.68 nM | orientjchem.org |

| N5-Substituted 6,7-dioxo-6,7-dihydropteridine (Compound 6a) | EGFRWT | 1.21 nM | orientjchem.org |

Diverse Pharmacological Activity Mechanisms

The structural scaffold of this compound lends itself to a wide range of pharmacological activities, achieved through various mechanisms of action.

Anti-inflammatory Mechanisms

Pteridine derivatives have demonstrated significant anti-inflammatory properties. orientjchem.orgijrpr.com The mechanisms behind this activity are varied and target different components of the inflammatory cascade.

One key mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a central mediator of inflammation. Molecular docking studies with newly synthesized thioxobenzo[g]pteridine derivatives have suggested they could exhibit good anti-inflammatory activity by fitting within the active site of COX-2. tandfonline.com Other pteridine derivatives are also being explored for their anti-inflammatory potential. researchgate.net Additionally, some pteridine diones exert anti-inflammatory effects through the inhibition of monocarboxylate transporters (MCTs). google.com The inhibition of BRD4, a protein involved in regulating inflammatory gene expression, has also been identified as a pathway for the anti-inflammatory action of certain pteridines. mdpi.com

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral, Antileishmanial)

The pteridine framework is a foundation for compounds with a broad spectrum of antimicrobial activities. ijrpr.comglobalresearchonline.net This includes antibacterial, antifungal, antiviral, and antileishmanial properties. ijrpr.com

Antibacterial and Antifungal Activity: Various pteridine derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. ijrpr.com In antifungal research, a 2-amino-6,7-di(pyridin-2-yl)pteridin-4(3H)-one derivative showed notable inhibition zones against Candida albicans and Candida tropicalis. ijrpr.com Other dipyridyl-pteridine compounds have also displayed antifungal potential. ijrpr.com The synthesis of new pteridine conjugates continues to be an active area of research for developing novel antimicrobial agents. researchgate.net

Antiviral Activity: Pteridine derivatives have been investigated for their ability to bind to DNA and for their potential antiviral activity. ijrpr.com

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by the protozoan Leishmania. ijrpr.com Pteridine reductase is a crucial enzyme for this parasite, making it an attractive drug target. Consequently, pteridine derivatives have been explored as inhibitors of this enzyme to combat the disease. ijrpr.com

Antitumor Mechanisms

The antitumor activity of pteridine-based compounds is one of their most extensively studied therapeutic potentials. globalresearchonline.netresearchgate.netresearchgate.net They employ a multi-pronged attack on cancer cells through several distinct molecular mechanisms.

A primary mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of DNA, RNA, and proteins. globalresearchonline.net By blocking DHFR, pteridine derivatives can halt DNA replication and cell division, leading to the death of cancer cells. globalresearchonline.net

Another critical antitumor strategy is the induction of apoptosis, as detailed in section 5.2.2. researchgate.netherts.ac.uk Derivatives of pteridin-7(8H)-one and 5,8-dihydropteridine-6,7-dione can trigger programmed cell death and reduce cell migration in cancer cell lines. researchgate.netherts.ac.uk

The inhibition of key signaling proteins is also a common mechanism. This includes:

Growth Factor Receptors: As discussed in section 5.2.4, pteridine derivatives can act as potent inhibitors of EGFR, including drug-resistant mutants. nih.govmdpi.comorientjchem.org

Kinases: Pteridine derivatives have been developed as inhibitors of Janus kinases (Jak1 and Jak2), which are involved in signaling pathways that promote cell proliferation and prevent apoptosis. orientjchem.org Others have been designed as dual inhibitors of BRD4 and PLK1, two proteins implicated in cancer development. mdpi.com

Monocarboxylate Transporters (MCTs): Certain pteridine diones inhibit MCT1 and MCT4, which are crucial for lactate efflux in highly glycolytic tumor cells. google.comacs.org By blocking these transporters, the compounds can disrupt cancer cell metabolism. google.com

The table below provides a summary of the various antitumor mechanisms associated with pteridine derivatives.

| Mechanism | Target Molecule/Process | Compound Type | Reference |

| Inhibition of DNA Synthesis | Dihydrofolate reductase (DHFR) | Pteridine derivatives | globalresearchonline.net |

| Apoptosis Induction | Bax/Bcl-2 pathway | Pteridin-7(8H)-one derivatives | researchgate.net |

| Apoptosis Induction | Pro-apoptotic pathways | 5,8-dihydropteridine-6,7-diones | herts.ac.uk |

| Cell Cycle Arrest & Apoptosis | G2/M phase arrest, Caspase-3 upregulation | 6-Aryl-pteridines | mdpi.com |

| Signal Transduction Inhibition | EGFR, EGFRL858R/T790M | Pteridine-7(8H)-dione derivatives | nih.govmdpi.com |

| Signal Transduction Inhibition | Jak1, Jak2 | Substituted pteridines | orientjchem.org |

| Signal Transduction Inhibition | BRD4, PLK1 | 6-Aryl-pteridines | mdpi.com |

| Metabolic Disruption | MCT1, MCT4 | Pteridine dione derivatives | google.comacs.org |

Other Systemic Mechanisms

This compound and its derivatives have demonstrated a wide array of pharmacological activities, indicating their potential as therapeutic agents for various systemic conditions. ijrpr.comorientjchem.orgresearchgate.netorientjchem.orgresearchgate.netorientjchem.org Research has explored their roles as analgesic, anticonvulsant, sedative-hypnotic, antihypertensive, antiparasitic, antimalarial, hepatoprotective, neurodegenerative, and diuretic agents. ijrpr.comorientjchem.orgresearchgate.netorientjchem.orgresearchgate.netorientjchem.org

Analgesic, Anticonvulsant, and Sedative-Hypnotic Activities:

The pteridine scaffold is recognized for its potential in developing agents with effects on the central nervous system. orientjchem.orgresearchgate.net Derivatives of pteridine have been investigated for their analgesic, anticonvulsant, and sedative-hypnotic properties. orientjchem.orgresearchgate.netresearchgate.net For instance, certain isatin (B1672199) derivatives, which can be used to synthesize pteridine compounds, have shown notable anticonvulsant and sedative-hypnotic activities. amazonaws.com Some barbiturate (B1230296) derivatives, which share structural similarities with certain pteridine-diones, are known for their sedative, hypnotic, and anticonvulsant effects. drugbank.comubi.pt

Antihypertensive and Diuretic Effects:

Pteridine derivatives have been identified as having potential antihypertensive and diuretic properties. ijrpr.comorientjchem.org A notable example is Triamterene, a pteridine derivative that functions as a potassium-sparing diuretic. ijrpr.comneliti.com It acts by inhibiting sodium resorption in the collecting duct of the kidney. ijrpr.com

Recent research has focused on 6-substituted pteridine-2,4,7(1H,3H,8H)-triones as potential diuretics due to their structural similarity to Triamterene. neliti.com One study found that 1-methyl-6-(2-oxo-2-phenyl)ethyl)pteridine-2,4,7(1H,3H,8H)-trione significantly increased daily diuresis, surpassing the effects of hydrochlorothiazide (B1673439) and triamterene. neliti.comgrafiati.com The proposed mechanism for some of these compounds involves disrupting sodium transport in the distal convoluted tubules and possibly inhibiting epithelial sodium channels. neliti.comgrafiati.com Specifically, 1-methyl-3-R-6-(2-oxo-2-aryl-(hetaryl-)ethyl)pteridine-2,4,7(1H,3H,8H)-triones containing 4-fluorophenyl, 2,4-difluorophenyl, and 4-chlorophenyl fragments have been shown to increase diuresis. neliti.comgrafiati.com

Table 1: Diuretic Activity of this compound Derivatives

| Compound | Diuretic Effect | Reference |

| 1-methyl-6-(2-oxo-2-phenyl)ethyl)pteridine-2,4,7(1H,3H,8H)-trione | Increased daily diuresis by 168.1% | neliti.comgrafiati.com |

| 1-methyl-3-R-6-(2-oxo-2-aryl-(hetaryl-)ethyl)pteridine-2,4,7(1H,3H,8H)-triones (with 4-fluorophenyl, 2,4-difluorophenyl, 4-chlorophenyl fragments) | Increased diuresis by 27.3-70.1% in the second hour | neliti.comgrafiati.com |

Antiparasitic and Antimalarial Activity:

The pteridine nucleus is a key target in the development of antiparasitic and antimalarial drugs. ijrpr.comontosight.ai This is because parasites like Leishmania and Plasmodium rely on enzymes such as pteridine reductase (PTR1) for their survival. acs.org Folate analogue inhibitors of Leishmania major pteridine reductase are being explored as potential antiparasitic drug candidates. acs.org Virtual screening has identified non-folate compounds that can inhibit L. major PTR1. acs.org

In the context of malaria, dihydrofolate reductase (DHFR) inhibitors based on the pteridine scaffold have been investigated as antimalarial drugs. globalresearchonline.net Additionally, 10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione has shown promise as an enzyme inhibitor in antimalarial research. smolecule.com New 6,7-disubstituted pteridines have also been synthesized and evaluated as potential antimalarial agents. nih.gov

Hepatoprotective Effects:

Certain pteridine derivatives have demonstrated hepatoprotective properties. ijrpr.com A study on a pteridine-containing compound, referred to as DCTP, showed that it has antioxidant and hepatoprotective effects in a rat model of acute tetrachloromethane (CCl4)-induced hepatitis. researchgate.net The administration of this compound led to the regeneration of hepatocyte membrane structure and a reduction in inflammatory and destructive processes in the liver. researchgate.net The proposed mechanism is linked to its structural similarity to tetrahydrofolic acid, which is involved in crucial metabolic processes. researchgate.net

Neurodegenerative Diseases:

Pteridine derivatives are also being explored for their potential in treating neurodegenerative diseases. ijrpr.comontosight.airesearchgate.netresearchgate.netgoogle.com Some pteridines are believed to possess neuroprotective effects. ontosight.ai For example, 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione is a pteridine derivative that has been noted for its potential neuroprotective properties. ontosight.ai Research has indicated that certain pteridine compounds may protect neuronal cells from oxidative damage.

Emerging Research Directions and Future Perspectives on Pteridine 4,7 3h,8h Dione

Design and Synthesis of Advanced Pteridinedione Scaffolds with Tuned Biological Specificity

The core pteridine-4,7(3H,8H)-dione structure serves as a foundational template for extensive chemical modification. Researchers are designing and synthesizing novel derivatives to fine-tune their interaction with specific biological targets, leading to enhanced potency and selectivity.

A significant area of research involves the development of pteridine (B1203161) diones as inhibitors of monocarboxylate transporter 1 (MCT1), an emerging target in cancer therapy. acs.orgnih.gov Scientists have systematically modified the pteridine scaffold to establish detailed structure-activity relationships (SAR). acs.org For instance, studies have explored google.comgoogle.com fused pteridine ring systems as alternatives to previously studied google.comglobalresearchonline.net fused ring systems. acs.orgnih.gov The synthesis of various 6,7-disubstituted pteridine diones has shown that specific side chains are crucial for inhibitory activity. acs.org One study found that derivatives with a five-atom tether to a primary hydroxyl group at the 6-position exhibited potent growth inhibition in human Raji lymphoma cells. acs.orgnih.gov The hydroxyl group itself was found to be an essential component of the pharmacophore for MCT1 inhibition. acs.org

The following table summarizes the SAR data for a series of pteridine-dione derivatives, highlighting the impact of substitutions on their anti-proliferative activity.

| Compound | R¹ | R² | R³ | Linker (X) | Potency (EC₅₀, nM) vs. Raji Cells |

| 15c | -(CH₂)₃CH₂OH | i-Butyl | Methyl | S | 37 ± 4 |

| 23b | -(CH₂)₄CH₂OH | i-Butyl | Methyl | CH₂ | 58 ± 10 |

| 27 | cis-(CH₂)₂CH=CHCH₂OH | i-Butyl | Methyl | CH₂ | 70 ± 12 |

| 28 | -(CH₂)₄CH₂OCH₃ | i-Butyl | Methyl | CH₂ | > 10,000 |

| Data sourced from studies on MCT1 inhibitors. acs.orgnih.govacs.org EC₅₀ values represent the concentration required to inhibit 50% of cell proliferation. |

Beyond medicine, pteridine-2,4-dione moieties are being integrated into new materials. Researchers have synthesized oligothiophenes symmetrically functionalized with pteridine-2,4-dione acceptor units. rsc.org This design allows for the creation of materials with tunable optoelectronic properties. Increasing the conjugation length of the oligothiophene backbone results in a significant shift in light absorption towards the near-infrared region and a narrowing of the HOMO/LUMO gap, making these compounds promising for applications in organic electronics. rsc.org

Furthermore, this compound derivatives are being developed as specialized molecular tools. For example, 6-methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin, a derivative of the pteridinedione system, has been synthesized to serve as a highly fluorescent substitute for 2'-deoxyguanosine (B1662781) in oligonucleotides, enabling new methods for probing DNA structure and function. tandfonline.com

Application of Integrated Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

To fully comprehend the behavior of this compound derivatives, researchers are increasingly combining experimental spectroscopic data with computational modeling. This integrated approach provides a deeper understanding of molecular structure, reactivity, and interactions with biological targets.

A prime example is the study of interactions between pteridine derivatives and human serum albumin (HSA), a crucial protein for drug transport in the bloodstream. researchgate.net These investigations employ a suite of spectroscopic techniques, including:

UV-vis absorption and fluorescence spectroscopy: To confirm the formation of a complex between the pteridine derivative and HSA and to determine the quenching mechanism. researchgate.net

Fourier-transform infrared (FT-IR) and circular dichroism (CD) spectroscopy: To analyze changes in the secondary structure of the protein upon binding, revealing how the interaction affects the protein's conformation. herts.ac.ukresearchgate.net

These experimental findings are complemented by computational methods:

Molecular Docking: This technique predicts the preferred binding orientation of the pteridine derivative within the binding sites of the target protein (e.g., subdomains IIA and IIIA of HSA or the active site of an enzyme). ijfmr.comresearchgate.net Docking studies have helped identify key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the complex. researchgate.net Similar docking studies have been used to rationalize the binding of pteridine derivatives to cancer targets like EGFR and BRAFV600E. nih.gov

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry of the pteridine compounds and to map their electrostatic potential. herts.ac.ukresearchgate.net This helps to visualize the distribution of charge and identify chemically reactive sites on the molecule. researchgate.net

Standard characterization of newly synthesized pteridinedione derivatives also relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry (MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their chemical structures and purity. acs.orgmdpi.com

Identification and Validation of Novel Biological Targets for Pteridinedione-Based Modulators

While pteridines have historically been associated with targets like dihydrofolate reductase (DHFR), recent research has expanded the landscape to include a variety of novel biological targets, particularly in oncology. globalresearchonline.netijrpr.com The adaptability of the this compound scaffold allows it to be tailored for high-affinity binding to newly identified proteins involved in disease pathogenesis. ijfmr.comresearchgate.net

Key emerging targets for pteridinedione-based modulators include:

Monocarboxylate Transporters (MCTs): MCT1 and MCT4 are now considered high-priority targets for cancer therapeutics. google.com These transporters are crucial for lactate (B86563) efflux in highly glycolytic tumor cells, and their inhibition represents a promising strategy to disrupt cancer cell metabolism. acs.orgnih.gov Pteridine diones have been successfully developed as potent MCT1/MCT2 inhibitors. acs.orgorientjchem.orgnih.gov

Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4): Researchers have synthesized pteridine derivatives that act as dual-target inhibitors of PLK1 and BRD4. mdpi.com These proteins are involved in cell cycle regulation and gene transcription, respectively, and their simultaneous inhibition is a novel anticancer strategy. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and BRAFV600E: A series of pteridine-7(8H)-one derivatives were designed and optimized as dual inhibitors of wild-type EGFR and its resistance-conferring mutants (EGFRL858R/T790M). nih.gov This work addresses the critical challenge of acquired resistance in cancer therapy. mdpi.com

Janus Kinases (JAKs): Pteridine derivatives have been synthesized that inhibit JAK1 and JAK2, key enzymes in the JAK/STAT signaling pathway, which is often dysregulated in cancers and inflammatory diseases. orientjchem.org

The exploration of these targets not only opens new avenues for cancer treatment but also for other conditions, including inflammatory disorders, type II diabetes, and for use as immunosuppressive agents. google.com

Development of Innovative and Sustainable Synthetic Routes for this compound

The growing interest in pteridinedione derivatives has spurred the development of more efficient, cost-effective, and environmentally friendly synthetic methods. Traditional syntheses can be complex and rely on hazardous chemicals, creating a need for innovation. ijfmr.com

Modern approaches to pteridine synthesis include:

Environmentally Friendly Fusion Techniques: A sustainable method for producing pteridines involves the direct fusion of 5,6-diaminouracils with α-dicarbonyl compounds. mdpi.com This solvent-free approach is considered environmentally benign and efficient. mdpi.com

One-Pot Oxidative Cyclization: An efficient, one-pot synthesis of 6,7-dimethylpteridine-2,4(1H,3H)-dione has been reported using potassium peroxomonosulfate (Oxone) as an oxidant. The reaction proceeds at room temperature in methanol, offering a high conversion rate under mild conditions.

Microwave-Assisted Synthesis: The use of microwave heating can significantly accelerate key steps in synthetic sequences, such as in Sonogashira coupling reactions used to functionalize the pteridine core. acs.org

Flow-Based Hydrogenations: Continuous flow chemistry has been applied to the synthesis of benzo[g]pteridine-2,4(3H,10H)-diones (alloxazines). bham.ac.uk This method allows for safe and efficient catalytic hydrogenation of nitroaniline precursors to generate diamines that are then cyclized in a subsequent step to form the pteridine ring system. bham.ac.uk

These innovative routes, along with established methods like the Isay reaction and condensation of pyrimidine (B1678525) precursors, are expanding the toolkit available to chemists, facilitating the rapid diversification of the this compound scaffold for a wide range of applications. ijfmr.comherts.ac.ukresearchgate.net

Q & A

Basic: What are the most reliable synthetic routes for preparing pteridine-4,7(3H,8H)-dione derivatives?

Methodological Answer:

this compound derivatives are synthesized via cycloaddition and condensation reactions. For example, intramolecular [3+2] cycloaddition of N-(4-amino-5-nitrosopyrimidin-4-yl)-2-chloroacetamide yields 6-substituted derivatives, followed by deprotection to form the target compound . Another approach involves dehydrating 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(3H,3H,8H)-triones in polyphosphoric acid (PPA) under controlled heating (80–100°C), achieving high yields (70–85%) of furo[3,2-g]pteridine-diones . Key steps include:

- Reagent Optimization : PPA is superior to concentrated H₂SO₄, which often produces tars or mixtures .

- Purification : Recrystallization from ethanol or DMSO ensures purity (>95% by LC-MS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.